6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazole ring fused to a thiadiazole core. The molecule is substituted at position 6 with a 2-bromophenyl group and at position 3 with a 1-methyl-4-piperidinyl moiety. This structural configuration confers unique physicochemical and biological properties.
Properties
Molecular Formula |
C15H16BrN5S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
XZOPLWMRDMTWMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazole and thiadiazole rings followed by the introduction of the bromophenyl and piperidinyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole and thiadiazole rings through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.
N-Alkylation: Introduction of the piperidinyl group through N-alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions may target the bromophenyl group or the triazole ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at the bromophenyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a scaffold for the development of new materials or catalysts.
Biology
In biological research, compounds with triazole and thiadiazole rings are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, such compounds may be used in the development of agrochemicals, dyes, or polymers. Their unique chemical properties can be exploited for various applications.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The triazolo[3,4-b][1,3,4]thiadiazole scaffold is widely explored for its bioactivity. Below is a comparative analysis with structurally related derivatives:
Key Comparisons
Piperidinyl vs. Methyl: The 1-methyl-4-piperidinyl group enhances basicity and solubility compared to simpler methyl substituents, which could improve bioavailability and CNS penetration .
Synthetic Methods: Microwave-assisted synthesis (used for compound 3g in ) reduces reaction time (20–30 minutes vs. 8–18 hours in conventional methods) and improves yields (75–85% vs. 60–70%).
Pharmacological Targets :
- Anticancer Activity : Compounds with bromophenyl groups (e.g., 5a , 7c ) show cytotoxicity via apoptosis induction, while the piperidinyl group in the target compound may modulate kinase inhibition (e.g., p38 MAPK or c-Met) .
- Anti-inflammatory Activity : The nitro group in 7c enhances TNF-α inhibition, whereas the target compound’s bromophenyl-piperidinyl combination may target cyclooxygenase (COX) or interleukin pathways .
Melting Points: Derivatives with rigid substituents (e.g., adamantyl in , m.p. 170–260°C) exhibit higher melting points than flexible analogs like the target compound (predicted m.p. 150–180°C) .
Research Findings and Implications
- Anticancer Potential: Triazolothiadiazoles with halogenated aryl groups (e.g., bromophenyl, iodophenyl) demonstrate potent cytotoxicity, with IC₅₀ values in the low micromolar range. The target compound’s piperidinyl group may further enhance selectivity for kinase targets .
- Toxicity Profile : Compounds like CPNT () show mild hepatic/nephrotoxicity at 50 mg/kg, suggesting the target compound’s piperidinyl group could mitigate toxicity through improved metabolic stability .
- Structural Optimization : Microwave synthesis () and hybrid pharmacophores () highlight pathways to refine the target compound’s efficacy and safety .
Biological Activity
The compound 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine atom and the piperidine moiety contributes to its unique chemical properties and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Bromine Substitution | Enhances lipophilicity and reactivity |
| Piperidine Group | Provides potential for receptor binding |
| Triazole-Thiadiazole Core | Important for biological activity |
Anticancer Properties
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study reported IC50 values ranging from 1.1 to 18.8 µM for related triazolo-thiadiazole compounds against human prostate tumor cells .
- Mechanism of Action : Molecular docking studies suggest that this compound may interact with tubulin and other proteins crucial for cell division, thereby inhibiting tumor growth.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Antifungal Activity : It has shown effectiveness against several fungal strains, indicating its potential as an antifungal agent.
- Antibacterial Activity : Similar compounds within the triazolo-thiadiazole class have exhibited antibacterial activity against pathogenic bacteria such as Staphylococcus aureus .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(Phenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Lacks bromine; simpler structure | Moderate anticancer activity | Less potent than brominated variants |
| 6-(Bromophenoxy)methyl-3-(2-chlorophenyl)[1,2,4]triazolo... | Contains chlorophenyl | Antioxidant properties | Different halogen substituent |
| 6-(Fluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Fluorinated variant | Enhanced bioactivity | Increased lipophilicity |
The presence of both bromine and piperidine groups in this compound enhances its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Cytotoxicity Study : In vitro tests showed that the compound significantly inhibited cell proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values comparable to established chemotherapeutic agents .
- Molecular Docking Analysis : Computational studies indicated strong binding affinity to tubulin and other cancer-related proteins. The docking scores suggest a potential mechanism of action involving disruption of microtubule dynamics.
- Antimicrobial Screening : The compound was tested against various bacterial and fungal strains with results indicating effective inhibition at low concentrations. This positions it as a candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
